REACTION_CXSMILES
|
Cl.[C:2]([NH2:6])(=[NH:5])[CH2:3][CH3:4].Cl[C:8](=[CH2:11])[C:9]#[N:10]>>[CH2:3]([C:2]1[N:6]=[C:9]([NH2:10])[CH:8]=[CH:11][N:5]=1)[CH3:4] |f:0.1|
|
Name
|
|
Quantity
|
1.45 g
|
Type
|
reactant
|
Smiles
|
Cl.C(CC)(=N)N
|
Name
|
|
Quantity
|
1.17 mL
|
Type
|
reactant
|
Smiles
|
ClC(C#N)=C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
C(C)C1=NC=CC(=N1)N
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.89 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |